molecular formula C12H14BrFN2O B12226676 1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide

1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide

Cat. No.: B12226676
M. Wt: 301.15 g/mol
InChI Key: KDBPFYNFTHVZAE-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide is an organic compound that features a pyrrolidine ring substituted with a bromophenyl group and a fluorine atom

Preparation Methods

The synthesis of 1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C12H14BrFN2O

Molecular Weight

301.15 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide

InChI

InChI=1S/C12H14BrFN2O/c13-10-3-1-2-9(6-10)7-16-5-4-12(14,8-16)11(15)17/h1-3,6H,4-5,7-8H2,(H2,15,17)

InChI Key

KDBPFYNFTHVZAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)N)F)CC2=CC(=CC=C2)Br

Origin of Product

United States

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